N-[2-(3,4-diethoxyphenyl)ethyl]-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide
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Overview
Description
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-(3-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazole ring and an acetamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-(3-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Acetamide Group: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-(3-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-(3-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-(3-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole ring may interact with neurotransmitter receptors, while the acetamide group could modulate enzyme activity. These interactions can lead to various biological effects, such as modulation of neurotransmission or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-[2-(3,4-Dihydroxyphenyl)ethyl]acetamide: Contains hydroxy groups, leading to different chemical properties.
Uniqueness
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-(3-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H27N3O4 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C22H27N3O4/c1-4-28-19-11-10-16(14-20(19)29-5-2)12-13-23-21(26)15-25-18-9-7-6-8-17(18)24(3)22(25)27/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,23,26) |
InChI Key |
RTAGAYWPDHRKNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N(C2=O)C)OCC |
Origin of Product |
United States |
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